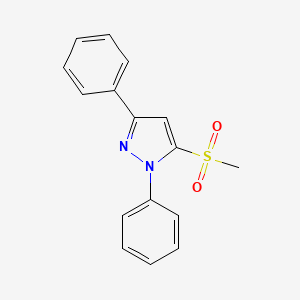

1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research

Pyrazole derivatives are a class of compounds that have garnered significant attention in advanced chemical research due to their broad spectrum of applications. nih.gov These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov In medicinal chemistry, the pyrazole core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govpharmajournal.net Derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ekb.egnih.gov

Beyond the life sciences, pyrazole derivatives are crucial in materials science. They have been investigated for use as luminescent and fluorescent agents, with some compounds exhibiting properties suitable for organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The versatility of the pyrazole ring allows for fine-tuning of its electronic and photophysical properties through the introduction of various substituents, making it a valuable building block for functional materials.

Overview of 1,3-Diphenyl-1H-pyrazole Architectural Frameworks

Within the broader family of pyrazole derivatives, the 1,3-diphenyl-1H-pyrazole framework is a particularly well-studied architectural motif. This structure features phenyl groups at the 1 and 3 positions of the pyrazole ring. The presence of these bulky aromatic substituents influences the molecule's conformation, solubility, and intermolecular interactions.

The synthesis of the 1,3-diphenyl-1H-pyrazole core and its derivatives is well-established, often involving the condensation of a 1,3-dicarbonyl compound with phenylhydrazine (B124118) or through multi-component reactions. pharmajournal.netchemicalbook.com This accessibility has facilitated the exploration of a wide range of substituted 1,3-diphenyl-1H-pyrazoles. Research on this framework has led to the discovery of compounds with applications in various fields, including as potential therapeutics and as ligands in coordination chemistry. nih.govresearchgate.net

Specific Research Focus on 1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole

The specific compound of interest, this compound, introduces a methanesulfonyl (-SO2CH3) group at the 5-position of the 1,3-diphenyl-1H-pyrazole core. This substituent is a strong electron-withdrawing group, which can significantly alter the electronic properties of the pyrazole ring.

A comprehensive search of the scientific literature and chemical databases reveals a notable lack of specific research focused on this compound. There are no readily available reports detailing its synthesis, characterization, or specific applications. This suggests that the compound may be a novel chemical entity or has not been extensively studied to date.

While direct experimental data is not available, the presence of the methanesulfonyl group would be expected to influence the molecule's reactivity and potential applications. For instance, the electron-withdrawing nature of this group could enhance the electrophilicity of the pyrazole ring and modulate the photophysical properties of the molecule. Further research would be necessary to synthesize and characterize this compound to explore its properties and potential uses in areas such as medicinal chemistry or materials science.

Structure

3D Structure

Properties

CAS No. |

871110-23-5 |

|---|---|

Molecular Formula |

C16H14N2O2S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

5-methylsulfonyl-1,3-diphenylpyrazole |

InChI |

InChI=1S/C16H14N2O2S/c1-21(19,20)16-12-15(13-8-4-2-5-9-13)17-18(16)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

RVUWOTBZLXRUSX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 1,3 Diphenyl 5 Methanesulfonyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the existing substituents. In 1,3-diphenyl-5-methanesulfonyl-1H-pyrazole, the pyrazole ring is substituted at positions 1, 3, and 5. The remaining unsubstituted position is C4, which is the primary site for electrophilic attack. The phenyl groups at N1 and C3 are generally activating, while the methanesulfonyl group at C5 is a powerful deactivating group due to its strong electron-withdrawing nature. This deactivation effect further ensures that any electrophilic substitution will be highly directed to the C4 position, which is meta to the deactivating SO₂Me group and activated by the adjacent nitrogen and C3-phenyl group.

Common electrophilic substitution reactions that pyrazoles undergo include nitration, halogenation, and sulfonation, all of which are expected to occur at the C4 position for this specific compound.

Table 1: Predicted Electrophilic Substitution Reactions at the C4 Position

| Reaction Type | Reagents | Predicted Product |

| Nitration | HNO₃ / H₂SO₄ | 1,3-Diphenyl-4-nitro-5-methanesulfonyl-1H-pyrazole |

| Bromination | Br₂ / Acetic Acid | 4-Bromo-1,3-diphenyl-5-methanesulfonyl-1H-pyrazole |

| Chlorination | Cl₂ / FeCl₃ | 4-Chloro-1,3-diphenyl-5-methanesulfonyl-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-1,3-diphenyl-5-methanesulfonyl-1H-pyrazole |

Nucleophilic Additions and Substitutions at Reactive Sites

Nucleophilic attack on the pyrazole ring itself is generally disfavored due to the electron-rich nature of the aromatic system. However, the presence of the potent electron-withdrawing methanesulfonyl group at the C5 position significantly activates the ring towards nucleophilic aromatic substitution (SNAr). In this context, the methanesulfonyl group can act as an effective leaving group, allowing for its displacement by various nucleophiles. Kinetic studies on other heterocyclic systems have shown that the methylsulfonyl group is a highly reactive leaving group, sometimes hundreds of times more reactive than a chloro substituent in similar SNAr reactions. rsc.org

Potential nucleophilic substitution reactions could involve alkoxides, amines, and thiolates, leading to the formation of 5-substituted pyrazole derivatives.

Another potential site for nucleophilic attack is the electrophilic sulfur atom of the methanesulfonyl group. Strong nucleophiles could, in principle, lead to the cleavage of the C5-S bond.

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product (Displacement of SO₂Me) |

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Methoxy-1,3-diphenyl-1H-pyrazole |

| Amine | Piperidine | 5-(Piperidin-1-yl)-1,3-diphenyl-1H-pyrazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-1,3-diphenyl-1H-pyrazole |

| Cyanide | Sodium Cyanide (NaCN) | 1,3-Diphenyl-1H-pyrazole-5-carbonitrile |

Chemical Transformations Involving the Methanesulfonyl Group

The methanesulfonyl group itself is a robust functional group, but it can participate in specific chemical transformations. One of the most significant reactions is reductive desulfonylation, which involves the complete removal of the sulfonyl group and its replacement with a hydrogen atom. organicreactions.orgwikipedia.org This transformation is typically achieved using reducing agents such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org Radical-mediated desulfonylation using tin hydrides is also a common method. fiu.edu This reaction provides a synthetic route to 1,3-diphenyl-1H-pyrazole from its 5-methanesulfonyl derivative.

Furthermore, under specific conditions, the methanesulfonyl group can be cleaved from heterocyclic rings. For instance, the elimination of a mesyl group has been observed in the synthesis of quinolines, suggesting its potential as a leaving group in elimination or rearrangement reactions. nih.gov

Cycloaddition and Condensation Reactions of Derived Intermediates

While this compound itself is not typically a substrate for cycloaddition reactions, its functionalized derivatives can serve as valuable intermediates. For instance, if a reactive group such as an aldehyde is introduced at the C4 position (via Vilsmeier-Haack reaction), this derivative can undergo various condensation reactions. ekb.egresearchgate.net

The condensation of a hypothetical this compound-4-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or with amines and hydrazines would lead to a wide array of more complex heterocyclic systems. ekb.egresearchgate.net Similarly, intermediates derived from the pyrazole core could participate in multicomponent reactions to build fused ring systems. nih.govbeilstein-journals.org Although 1,3-dipolar cycloaddition is a primary method for synthesizing the pyrazole ring itself, the functionalized pyrazole core can be elaborated through subsequent cyclization and condensation pathways. researchgate.netsemanticscholar.orgorganic-chemistry.org

Oxidative and Reductive Manipulations of the Compound

The methanesulfonyl group contains sulfur in its highest oxidation state (+6), making it resistant to further oxidation. However, the other parts of the molecule can be targeted. Oxidative C-H functionalization, often catalyzed by transition metals like palladium, could potentially occur at the C4 position of the pyrazole ring or on the N1 or C3 phenyl rings, leading to the introduction of new functional groups. chemrxiv.orgresearchgate.netnih.gov

The primary reductive transformation of this compound involves the sulfonyl group. As mentioned in section 3.3, complete reductive cleavage (desulfonylation) to replace the SO₂Me group with hydrogen is a key reaction. organicreactions.orgwikipedia.org Milder reduction conditions could potentially reduce the sulfone to a sulfinic acid or a thiol, although this is less common for aryl sulfones. The pyrazole ring and the phenyl rings are generally stable to reduction under conditions used for sulfone reduction, but catalytic hydrogenation under harsh conditions could lead to the saturation of the phenyl rings.

Table 3: Summary of Potential Oxidative and Reductive Manipulations

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Reduction | ||

| Reductive Desulfonylation | Sodium Amalgam (Na/Hg) or Samarium Iodide (SmI₂) | 1,3-Diphenyl-1H-pyrazole |

| Catalytic Hydrogenation | H₂, Pd/C (harsh conditions) | Saturation of phenyl rings |

| Oxidation | ||

| Oxidative C-H Functionalization | Pd(OAc)₂ / Oxidant | Functionalization at C4 or phenyl rings |

Structure Reactivity and Structure Function Relationships of 1,3 Diphenyl 5 Methanesulfonyl 1h Pyrazole

Influence of the 1,3-Diphenyl Substitution on Chemical Reactivity Profiles

The 1,3-diphenyl substitution pattern profoundly influences the electronic and steric properties of the pyrazole (B372694) ring, thereby shaping its chemical reactivity. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2). rrbdavc.orgencyclopedia.pub In 1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole, the phenyl group at the N1 position and the phenyl group at the C3 position are key modulators of the ring's electron density.

Electrophilic substitution reactions on the pyrazole nucleus typically occur at the C4 position, which is the most electron-rich carbon atom. pharmaguideline.comscribd.com The phenyl groups at N1 and C3 influence this reactivity. The N1-phenyl group, being attached to a nitrogen atom, has a complex electronic effect but generally directs electrophilic attack to the C4 position. This is demonstrated in related compounds like 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, which is synthesized via the Vilsmeier-Haack reaction, a classic electrophilic formylation at the C4 position. ekb.egresearchgate.netwisdomlib.org

However, the phenyl groups also introduce significant steric bulk. This steric hindrance can affect the approach of reagents to the pyrazole core, potentially influencing reaction rates and the feasibility of certain transformations. rwth-aachen.de Furthermore, the N1-phenyl ring itself can be a site for electrophilic substitution, typically at its para-position, under specific reaction conditions where the pyrazole C4-position is deactivated or sterically inaccessible. researchgate.net

The introduction of substituents on these phenyl rings can further tune the reactivity. Electron-donating groups on the phenyl rings would be expected to increase the electron density of the pyrazole system, enhancing its reactivity towards electrophiles at C4. Conversely, electron-withdrawing groups would decrease this reactivity. This principle is fundamental in modulating the electronic properties of the entire molecule for specific applications.

Table 1: Reactivity Profile of the 1,3-Diphenylpyrazole Core

| Reaction Type | Typical Position of Attack | Influence of Diphenyl Groups | Example Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C4 | Directing effect, steric hindrance | Vilsmeier-Haack Formylation |

| Nucleophilic Attack | Generally disfavored | Minor electronic influence | Not typically observed |

| C-H Functionalization | Ortho position of phenyl groups | Directing group assistance | Not specified |

Stereochemical Considerations and Regioselectivity in Chemical Transformations

Regioselectivity is a paramount consideration in the chemistry of substituted pyrazoles, both in their synthesis and subsequent reactions. The synthesis of asymmetrically substituted pyrazoles, such as the target molecule, often requires strategies that overcome the formation of regioisomeric mixtures. For instance, the classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), can yield two different regioisomers if both reactants are unsymmetrical. rrbdavc.org More controlled methods, such as 1,3-dipolar cycloadditions, are often employed to achieve high regioselectivity, where the outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.govnih.govrsc.org

For a pre-formed this compound, any subsequent reactions would be governed by the existing substitution pattern. As established, electrophilic attack is highly regioselective for the C4 position, although this is significantly influenced by the powerful deactivating effect of the 5-methanesulfonyl group (discussed in section 6.3).

Stereochemistry becomes a key factor when chemical transformations create new chiral centers. While the parent molecule is achiral, reactions involving its side chains or additions across the pyrazole ring can generate stereoisomers. For example, the synthesis of pyrazoline derivatives starting from chalcones bearing a 1,3-diphenylpyrazole moiety results in the formation of new stereocenters at the C4 and C5 positions of the newly formed pyrazoline ring. Spectroscopic analysis of such products reveals the presence of diastereotopic protons, confirming the creation of a chiral environment. mdpi.comresearchgate.net The facial selectivity of reagent attack would be influenced by the steric bulk of the existing substituents, potentially leading to a preference for one diastereomer over another.

Table 2: Regio- and Stereochemical Factors in Pyrazole Chemistry

| Process | Key Consideration | Influencing Factors | Outcome |

|---|---|---|---|

| Synthesis (e.g., 1,3-Dipolar Cycloaddition) | Regioselectivity | Substituent electronics and sterics | Formation of specific constitutional isomers |

| Electrophilic Substitution | Regioselectivity | Existing substituents (directing/activating) | Preferential reaction at C4 |

| Side-chain/Addition Reactions | Stereoselectivity | Steric hindrance from existing groups | Potential for diastereomeric products |

The Role of the 5-Methanesulfonyl Group in Guiding Specific Chemical Transformations and Interactions

The methanesulfonyl (-SO₂CH₃) group at the C5 position is arguably the most influential substituent in defining the unique chemical character of this compound. Its properties guide both chemical reactivity and intermolecular interactions.

Electronic Effects on Reactivity: The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This has two major consequences for the reactivity of the pyrazole ring:

Deactivation towards Electrophilic Attack: The strong electron-withdrawing nature of the methanesulfonyl group significantly reduces the electron density of the entire pyrazole ring. This deactivates the C4 position, making electrophilic aromatic substitution reactions substantially more difficult compared to 1,3-diphenylpyrazole.

Activation towards Nucleophilic Attack: By withdrawing electron density, the sulfonyl group makes the carbon atoms of the pyrazole ring more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAᵣ). encyclopedia.pub While the pyrazole ring is generally resistant to nucleophilic attack, the presence of a strong electron-withdrawing group like a sulfonyl moiety can facilitate such reactions, potentially allowing for the displacement of a leaving group on the ring.

Directing Group and Reaction Site: The sulfonyl group can also act as a directing group in certain transition-metal-catalyzed C-H functionalization reactions. Studies on related aryl-sulfonylpyrazoles have shown that the sulfonylpyrazole moiety can direct the ortho-alkenylation of an attached aryl ring. rsc.org Furthermore, the sulfonyl group itself can be the site of chemical transformation, participating in desulfonylation reactions under specific conditions, which provides a synthetic route to other derivatives. rsc.org

Intermolecular Interactions: The two oxygen atoms of the methanesulfonyl group are excellent hydrogen bond acceptors. This property is critical for guiding molecular recognition and binding to biological targets. X-ray crystallographic studies of various heterocyclic sulfones confirm that the sulfone oxygens readily participate in strong N-H···O=S or C-H···O=S hydrogen bonds, which often dominate the crystal packing structures. mdpi.com This hydrogen bonding capability is a key element of its structure-function relationship.

Table 3: Functional Roles of the 5-Methanesulfonyl Group

| Feature | Description | Consequence |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing | Deactivates ring for electrophilic attack; Activates ring for nucleophilic attack |

| Reactivity | Can act as a directing group or be displaced | Enables specific C-H functionalizations and desulfonylation reactions |

| Intermolecular Interactions | Potent hydrogen bond acceptor | Guides molecular recognition and crystal packing via hydrogen bonds |

Modulating Molecular Interactions and Recognition through Structural Modifications

The 1,3-diphenylpyrazole core primarily engages in non-polar interactions. The large, aromatic surfaces of the two phenyl rings are well-suited for participating in hydrophobic interactions and π-π stacking within the binding pockets of proteins or in forming stable crystal lattices. nih.govresearchgate.net The specific orientation and substitution of these rings are critical. For example, structure-activity relationship (SAR) studies on pyrazole-based cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at one position and a 2,4-dichlorophenyl group at another were essential for potent activity, highlighting the high degree of spatial and electronic specificity required for molecular recognition. nih.gov

The methanesulfonyl group adds a crucial polar, hydrogen-bonding element to the molecule's interaction potential. As noted, its oxygen atoms can accept hydrogen bonds, providing specific, directional interactions that complement the broader, less-directional hydrophobic interactions of the phenyl rings.

Modification of any part of the molecule can modulate these interactions:

Phenyl Ring Substitution: Adding substituents to the N1- or C3-phenyl rings can alter steric bulk, electronic properties, and introduce new interaction sites. For instance, adding a carboxyl group would introduce a strong hydrogen bond donor/acceptor and a potential ionic interaction site, drastically changing the molecule's binding profile. nih.gov

Modification of the Sulfonyl Group: While synthetically challenging, altering the alkyl part of the sulfonyl group (e.g., from methyl to ethyl or trifluoromethyl) would modify its steric profile and electronic-withdrawing strength, thereby fine-tuning its interactions.

This ability to systematically modify the structure allows for the optimization of molecular interactions for specific purposes, a foundational principle in fields like medicinal chemistry and materials science.

Applications in Organic Synthesis and Functional Materials Science

1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole as a Versatile Synthetic Building Block

The reactivity of the methanesulfonyl group, an excellent leaving group, at the C5 position of the pyrazole (B372694) ring makes this compound a highly effective synthetic intermediate. This functional group can be readily displaced by various nucleophiles, opening pathways to a wide range of substituted pyrazoles and more complex fused heterocyclic systems.

Precursor for Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines)

The construction of fused heterocyclic systems is a significant area of organic synthesis, as these scaffolds are prevalent in pharmaceuticals and functional materials. This compound is an ideal precursor for such systems, particularly for pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are known to mimic purine bases and exhibit a range of biological activities. beilstein-journals.orgchim.it

The general and well-established synthetic strategy involves the cyclocondensation of a pyrazole derivative with a suitable 1,3-dielectrophile. chim.itnih.gov Specifically, 5-aminopyrazoles are widely used starting materials for annelating a pyridine or pyrimidine ring onto the pyrazole core. beilstein-journals.orgmdpi.comthieme-connect.comcdnsciencepub.com For instance, the reaction of a 5-aminopyrazole with α,β-unsaturated ketones or 1,3-diketones is a common method to form the fused pyridine or pyrimidine ring, respectively. mdpi.comtandfonline.com

While direct reactions using this compound are not extensively detailed in the provided results, its utility can be inferred from its structure. The methanesulfonyl group can be transformed into an amino group, converting the compound into the highly reactive 5-amino-1,3-diphenyl-1H-pyrazole. This intermediate can then participate in established cyclization reactions.

Synthesis of Pyrazolo[3,4-b]pyridines: The formation of a pyrazolo[3,4-b]pyridine ring can be achieved by reacting a 5-aminopyrazole with various 1,3-dielectrophiles such as α,β-unsaturated ketones. nih.govmdpi.com A typical reaction involves the Michael addition of the pyrazole's C4 carbon to the unsaturated system, followed by cyclization of the amino group onto the carbonyl carbon and subsequent aromatization. nih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidines: Similarly, pyrazolo[1,5-a]pyrimidines are frequently synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as enaminones. tandfonline.comresearchgate.netnih.gov The reaction proceeds via nucleophilic attack of the exocyclic amino group, followed by cyclization to form the fused pyrimidine ring. tandfonline.com Microwave-assisted synthesis has been shown to enhance the speed and yield of these reactions. beilstein-journals.org

The table below illustrates generalized reaction conditions for these transformations, for which this compound could serve as a precursor after conversion to its 5-amino analogue.

| Fused System | Precursor (from target compound) | Reagent Type | Typical Conditions | Ref |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1,3-diphenyl-1H-pyrazole | α,β-Unsaturated Ketone | ZrCl₄ catalyst, EtOH/DMF, 95 °C | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1,3-diphenyl-1H-pyrazole | 1,3-Diketone | Acetic Acid | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1,3-diphenyl-1H-pyrazole | Enaminone | Acetic Acid catalyst, Ethanol (B145695) | beilstein-journals.orgtandfonline.com |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1,3-diphenyl-1H-pyrazole | N-Arylitaconimide | Isopropyl alcohol, Acetic Acid | thieme-connect.com |

Intermediate in the Construction of Complex Organic Molecules

Beyond fused systems, pyrazoles serve as crucial intermediates in the synthesis of a variety of complex molecules. nih.govnih.gov The 1,3-diphenylpyrazole scaffold itself is a component of numerous compounds with significant biological and material properties. nih.gov The methanesulfonyl group on this compound provides a reactive handle for introducing diverse functionalities through nucleophilic substitution, making it a valuable intermediate. For example, reaction with isonicotinic acid hydrazide can lead to the formation of more complex pyrazoline-containing structures after initial transformation of the pyrazole core. researchgate.net This adaptability allows chemists to build upon the stable diphenylpyrazole core to access a wide range of target molecules.

Integration into Polymeric Materials

The unique properties of the pyrazole ring, including its aromaticity, thermal stability, and potential for electronic interactions, make it an attractive moiety for incorporation into polymers. dergipark.org.tr This integration can lead to materials with enhanced thermal, optical, and mechanical properties.

Pyrazole-Derived Monomers for Controlled Polymerization

To be incorporated into a polymer, the pyrazole compound must first be converted into a monomer by introducing a polymerizable group. A key example is the synthesis of 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (DPMA). researchgate.net This monomer is synthesized from the reaction of 1,3-diphenyl-5-pyrazolone with methacryloyl chloride. researchgate.net The precursor, 1,3-diphenyl-5-pyrazolone, can be conceptually derived from this compound via hydrolysis of the sulfonyl group to a hydroxyl group (enol form).

Once synthesized, monomers like DPMA can undergo polymerization. Studies have reported the homopolymerization of DPMA via free radical polymerization using benzoyl peroxide as an initiator, yielding poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), or poly(DPMA). researchgate.net The development of such monomers opens the door to using controlled polymerization techniques to create well-defined polymer architectures.

Development of Blend Polymers and Copolymers Incorporating Pyrazole Moieties

Polymer blending is a practical method to create new materials with tailored properties by physically mixing two or more polymers. dergipark.org.tr A notable example is the creation of a blend polymer consisting of poly(DPMA) and the widely used commercial polymer, poly(methyl methacrylate) (PMMA). dergipark.org.trdergipark.org.tr This blend is prepared using a solution mixing method and can be cast into thin films. dergipark.org.tr

Characterization of the poly(DPMA)/PMMA blend using techniques like FTIR and 1H-NMR confirms the presence of both polymeric components. dergipark.org.tr Thermogravimetric analysis (TGA) reveals that the blend exhibits enhanced thermal stability compared to the pyrazole-derived homopolymer alone. The initial decomposition temperature of the blend is 275.4 °C, a significant increase from the 238.8 °C observed for the pure poly(DPMA) homopolymer. dergipark.org.tr This improvement highlights the beneficial interactions between the two polymer chains.

Role in Advanced Functional Materials

The incorporation of the 1,3-diphenylpyrazole moiety into materials can impart valuable functional properties, particularly in the realm of optics. Thin films of the poly(DPMA)/PMMA blend have been studied for their optical characteristics. dergipark.org.trresearchgate.net

UV-visible spectroscopy measurements show that the material is highly transparent, with a transmittance value of 97.55% at a wavelength of 700 nm. dergipark.org.trresearchgate.net The optical band gap (Eg) for the blend was calculated to be 3.737 eV, and the electronic transitions were determined to be of the indirect allowed type. dergipark.org.trresearchgate.net These properties are crucial for applications in optical devices and coatings where high transparency and specific electronic behavior are required.

The table below summarizes key thermal and optical properties of the poly(DPMA)/PMMA blend, demonstrating the functional advantages conferred by the pyrazole moiety.

| Property | Value | Significance | Ref |

| Initial Decomposition Temp. (TGA) | 275.4 °C | Enhanced thermal stability | dergipark.org.tr |

| 50% Decomposition Temp. (TGA) | 401.1 °C | High thermal stability | dergipark.org.tr |

| Final Decomposition Temp. (TGA) | 460.0 °C | High thermal stability | dergipark.org.tr |

| Transmittance (at 700 nm) | 97.55% | High transparency in the visible range | dergipark.org.trresearchgate.net |

| Refractive Index (at 700 nm) | 1.37 | Optical property for device design | dergipark.org.trresearchgate.net |

| Optical Band Gap (Eg) | 3.737 eV | Determines electronic properties | dergipark.org.trresearchgate.net |

| Urbach Energy (Eu) | 0.831 eV | Relates to disorder in the material | dergipark.org.trresearchgate.net |

The combination of high thermal stability and excellent optical transparency makes materials derived from this compound promising candidates for advanced functional applications, including protective coatings, optical films, and components for electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs) as Hole-Transport Materials

There is no available scientific literature describing the synthesis, evaluation, or application of this compound as a hole-transport material in Organic Light-Emitting Diodes (OLEDs).

While the broader class of pyrazole derivatives has been investigated for various roles in OLEDs due to their electronic properties, specific research findings for this compound are absent from the current body of scientific publications. mdpi.comnih.govresearchgate.net The electronic properties of pyrazolines, related compounds to pyrazoles, suggest their potential as charge transport materials in organic electronic devices. researchgate.net However, without experimental data for the specific compound , no detailed research findings or data tables can be provided.

Exploration as Ligands in Organometallic Catalysis

There are no specific studies in the available scientific literature that explore the use of this compound as a ligand in organometallic catalysis.

Pyrazoles, in general, are known to act as effective ligands in catalysis due to the coordinating ability of their nitrogen atoms. rsc.orgresearchgate.netnih.govbohrium.com The electronic and steric properties of substituents on the pyrazole ring can significantly influence the catalytic activity and selectivity of the resulting metal complexes. However, research detailing the coordination chemistry of this compound with various metal centers and the catalytic performance of such complexes has not been reported.

Other Emerging Non-Biological Applications in Chemical Sciences

No emerging non-biological applications in the chemical sciences have been specifically reported for this compound in the reviewed scientific literature. Research on pyrazole derivatives is extensive, with applications spanning materials science, agrochemicals, and pharmaceuticals. mdpi.comnih.govglobalresearchonline.netnih.gov The electronic properties of pyrazoles and pyrazolines make them of interest in materials science for applications such as fluorescent probes and optoelectronic materials. mdpi.com However, specific research into the non-biological applications of this compound is not documented in available literature.

Q & A

Basic: What are the established synthetic routes for 1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole?

The synthesis typically involves cyclocondensation and functionalization steps. For example:

- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives under basic conditions forms the pyrazole core .

- Sulfonylation : Methanesulfonyl groups can be introduced via nucleophilic substitution or coupling reactions. A Pd-catalyzed Suzuki-Miyaura reaction using aryl boronic acids and methanesulfonyl chloride is effective for regioselective substitution at the 5-position .

- Optimization : Deaerated solvents (e.g., DMF/H₂O mixtures) and Pd(PPh₃)₄ catalysts improve yields by minimizing side reactions .

Basic: How is the crystal structure of this compound resolved?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Data collection with high-resolution diffraction (Cu-Kα or synchrotron sources).

- Structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL, accounting for twinning or disorder .

- Validation using tools like PLATON to ensure geometric accuracy .

Advanced: How to resolve discrepancies between spectroscopic data (NMR/IR) and computational predictions?

- Troubleshooting : Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) .

- Crystallographic validation : Use X-ray data to confirm the dominant tautomer or conformational isomer .

- Dynamic NMR : Variable-temperature studies can identify rotational barriers in substituents like methanesulfonyl groups .

Advanced: What methodologies assess its biological activity (e.g., COX inhibition)?

- In vitro assays :

- COX-1/COX-2 inhibition : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) with purified COX isoforms .

- Cellular models : Test anti-inflammatory effects in macrophage (RAW 264.7) cells via prostaglandin E₂ (PGE₂) quantification.

- SAR studies : Modify substituents (e.g., methanesulfonyl vs. trifluoromethyl) to evaluate potency and selectivity .

Advanced: How to perform DFT studies to predict reactivity or electronic properties?

- Geometry optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to model ground-state structures.

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- NBO analysis : Investigate hyperconjugative interactions (e.g., between methanesulfonyl and pyrazole rings) affecting stability .

Advanced: How to optimize cross-coupling reactions for derivatives?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O mixtures enhances coupling efficiency for aryl boronic acids .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: What purification techniques ensure high-purity product?

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity .

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates regioisomers .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

Advanced: How to design structure-activity relationship (SAR) studies?

- Core modifications : Compare 1,3-diphenyl vs. 1-phenyl-3-heteroaryl analogs to assess π-π stacking effects .

- Substituent effects : Replace methanesulfonyl with sulfonamide or carboxylate groups to study hydrogen-bonding interactions .

- Crystallographic data : Correlate dihedral angles (e.g., between pyrazole and phenyl rings) with bioactivity using SHELX-refined structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.